molecular formula C21H41NO2 B1664824 9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)- CAS No. 213182-22-0

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

Cat. No. B1664824
CAS RN: 213182-22-0
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-JPMGXVIASA-N
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Description

“9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” is a chemical compound with the molecular formula C18H35NO . It is also known by other names such as Oleic acid amide, (Z)-9-Octadecenamide, cis-9-Octadecenamide, Diamid O, Amide O, and (9Z)-9-Octadecenamide .


Molecular Structure Analysis

The molecular structure of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” consists of 18 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 281.477 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” include a molecular weight of 281.477 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area are not specified in the search results.

Scientific Research Applications

Metabolic Disorders Management

AM-3102 is recognized for its role in managing metabolic disorders due to its high-affinity agonistic action on PPAR-alpha receptors . It has been shown to reduce feeding and influence lipid metabolism, which can be beneficial in treating conditions like obesity and diabetes.

Anti-Inflammatory Effects

Studies have indicated that AM-3102 can modulate inflammatory responses. An oleoylethanolamide-based dietary supplement containing AM-3102 was found to reduce systemic inflammation in mice, suggesting potential applications in inflammatory diseases .

Appetite Regulation

As a PPAR-alpha agonist, AM-3102 has been utilized in research to explore appetite regulation mechanisms. Its ability to persistently reduce feeding when administered suggests potential for developing appetite suppressants .

Lipid Metabolism

AM-3102’s activation of PPAR-alpha also plays a significant role in lipid utilization and storage. It could be used to study the metabolic pathways involved in lipid turnover and storage, particularly in the liver and adipose tissue .

Neuroprotective Properties

There is evidence that AM-3102 may have neuroprotective properties. By influencing the endocannabinoid system, it could offer a research avenue for neurodegenerative diseases where inflammation and metabolism are factors .

Cardiovascular Health

Due to its effects on lipid metabolism and potential anti-inflammatory properties, AM-3102 could be relevant in cardiovascular health research. It may help in understanding the development of atherosclerosis and other heart-related conditions .

Mechanism of Action

Target of Action

AM-3102, also known as “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” or “Methyl oleoylethanolamide”, is an endogenous high-affinity PPAR-alpha agonist . PPAR-alpha, or Peroxisome proliferator-activated receptor alpha, is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and more .

Mode of Action

AM-3102 interacts with its primary target, PPAR-alpha, by binding to it and activating it . This activation leads to changes in the expression of genes regulated by PPAR-alpha, influencing various biological processes .

Biochemical Pathways

The activation of PPAR-alpha by AM-3102 affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The specific downstream effects of these pathway alterations depend on the cellular context and the specific genes that are regulated by PPAR-alpha .

Pharmacokinetics

AM-3102 is resistant to enzymatic hydrolysis . This resistance likely contributes to its bioavailability, allowing it to persist in the body and exert its effects over a longer period . .

Result of Action

The activation of PPAR-alpha by AM-3102 leads to changes in gene expression that can have various molecular and cellular effects. For example, it has been reported that AM-3102 persistently reduces feeding when administered in vivo either parenterally or orally . This suggests that it may influence processes related to appetite and energy balance .

Action Environment

The action, efficacy, and stability of AM-3102 can be influenced by various environmental factors. For instance, factors such as the presence of other molecules that can bind to PPAR-alpha, the specific cellular context in which AM-3102 is acting, and the individual’s overall physiological state can all potentially influence the action of AM-3102 . .

properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-JPMGXVIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016487
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

CAS RN

213182-22-0
Record name AM-3102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-3102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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